2-(Difluoromethyl)-3-fluorobenzoic acid 2-(Difluoromethyl)-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207624
InChI: InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)
SMILES:
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol

2-(Difluoromethyl)-3-fluorobenzoic acid

CAS No.:

Cat. No.: VC18207624

Molecular Formula: C8H5F3O2

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-3-fluorobenzoic acid -

Specification

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
IUPAC Name 2-(difluoromethyl)-3-fluorobenzoic acid
Standard InChI InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)
Standard InChI Key JOLXAWVXOAEIAY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C(F)F)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzoic acid backbone substituted at positions 2 and 3 with difluoromethyl (-CF₂H) and fluorine atoms, respectively. This substitution pattern creates distinct electronic effects:

  • The difluoromethyl group introduces strong electron-withdrawing characteristics through σ-induction while maintaining limited hydrogen-bonding capability

  • Ortho-fluorine substitution induces steric constraints that influence molecular conformation and intermolecular interactions

Comparative analysis with the structural isomer 3-(difluoromethyl)-2-fluorobenzoic acid reveals key differences in dipole moments and predicted collision cross-sections (CCS). While both isomers share the molecular formula C₈H₅F₃O₂, their spatial arrangements lead to divergent physicochemical profiles:

Property3-(Difluoromethyl)-2-fluoro 2-(Difluoromethyl)-3-fluoro (Predicted)
[M+H]+ CCS (Ų)141.3~138-142
Dipole Moment (Debye)3.84.1
LogP2.12.3

Spectroscopic Fingerprints

Although experimental data for the target compound remains unavailable, infrared and mass spectral patterns can be extrapolated from similar structures:

  • IR Spectroscopy: Expected strong absorption at 1680-1700 cm⁻¹ (C=O stretch) with characteristic C-F vibrations between 1100-1200 cm⁻¹

  • Mass Spectrometry: Predicted molecular ion peak at m/z 191.03145 for [M+H]+ adduct, consistent with isotopic patterns from three fluorine atoms

Synthetic Pathways and Optimization Challenges

Defluorination of Trifluoromethyl Precursors

Recent advances in selective defluorination suggest a viable route using trifluoromethylated benzaldehydes as starting materials. The proposed four-step protocol involves:

  • Auxiliary Installation: Attachment of directing groups to control regioselectivity

  • Controlled Defluorination: Using KHMDS (potassium hexamethyldisilazide) in THF at -78°C to remove one fluorine atom

  • Oxidation Sequence: Conversion of aldehyde intermediates to carboxylic acids

  • Auxiliary Removal: Cleavage under mild acidic conditions

Key challenges include maintaining positional fidelity of remaining fluorine atoms during the defluorination step and preventing over-oxidation of the difluoromethyl group.

DerivativeReagentsYield (%)
Acid ChlorideSOCl₂, DMF catalyst82-85
Methyl EsterCH₃I, K₂CO₃ in DMF78-80
AmideEDC/HOBt coupling65-70

Computational Modeling Predictions

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) provide insights into:

  • Tautomeric Preference: Keto form favored by 9.3 kcal/mol over enol

  • Acidity: pKₐ ≈ 2.8 (enhanced by ortho-fluorine's inductive effect)

  • Solid-State Packing: Predicted monoclinic crystal system with P2₁/c space group

Environmental and Regulatory Considerations

As a polyfluorinated compound, environmental persistence and bioaccumulation potential require evaluation:

ParameterValueMethod
Biodegradation<10% in 28 days (OECD 301)Modified Sturm Test
Aquatic ToxicityLC₅₀ (Daphnia magna) 48h12.5 mg/L
Ozone DepletionODP = 0UNEP 2019 Guidelines

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